molecular formula C11H26Cl3N3O B1407501 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride CAS No. 1609400-42-1

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride

Cat. No.: B1407501
CAS No.: 1609400-42-1
M. Wt: 322.7 g/mol
InChI Key: FXIPYBMYTREWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or piperazine rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine or piperazine derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The piperidine and piperazine rings in its structure allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride is unique due to its combination of both piperidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.3ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;;/h11-12,15H,1-10H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPYBMYTREWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CCO.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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